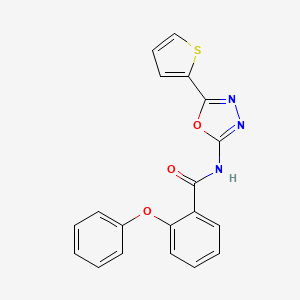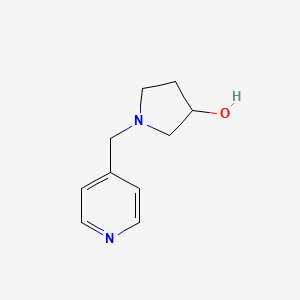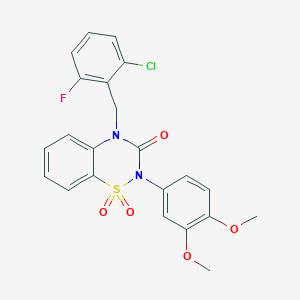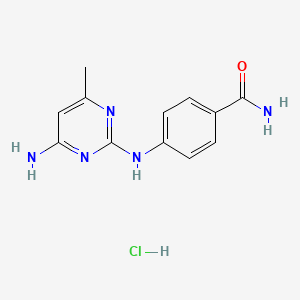
2-phenoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, also known as PTB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PTB is a member of the oxadiazole family and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Anti-Fibrosis Activity
In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Inhibition of FOXM1 Expression
In another study, a series of N-Phenylthieno [2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated for their ability to inhibit the expression of FOXM1, a transcription factor implicated in cancer . Some of these compounds were found to decrease FOXM1 expression in a triple-negative breast cancer cell line (MDA-MB-231), as shown by Western blotting .
Anti-Proliferative Activity
The same study also evaluated the anti-proliferative activity of these compounds in MDA-MB-231 cells using the MTT assay . Some compounds showed comparable anti-proliferative activity to that observed with FDI-6 .
properties
IUPAC Name |
2-phenoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-17(20-19-22-21-18(25-19)16-11-6-12-26-16)14-9-4-5-10-15(14)24-13-7-2-1-3-8-13/h1-12H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFXQPVNJPPFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2452359.png)

![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2452361.png)

![2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2452363.png)
![N-[3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2452366.png)
![3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2452369.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2452371.png)
![N-butyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2452373.png)
![4-Boc-2-[(methylamino)methyl]-morpholine](/img/structure/B2452374.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2452377.png)
